molecular formula C17H16BrN7O B12627313 C17H16BrN7O

C17H16BrN7O

Cat. No.: B12627313
M. Wt: 414.3 g/mol
InChI Key: WMUKICLPZJIPPJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H16BrN7O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, multiple nitrogen atoms, and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H16BrN7O typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to yield cyanoacetamide derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps like recrystallization and chromatography to ensure the final product meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C17H16BrN7O: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

C17H16BrN7O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C17H16BrN7O exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C17H16BrN7O include other brominated organic molecules and nitrogen-containing heterocycles. Examples include:

    C16H15BrN6O: A similar compound with one less nitrogen atom.

    C18H17BrN7O: A similar compound with an additional carbon atom.

Uniqueness

What sets This compound apart is its specific arrangement of atoms, which imparts unique chemical and biological properties. Its bromine atom, in particular, can significantly influence its reactivity and interactions with other molecules .

Biological Activity

C17H16BrN7O is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula, which indicates the presence of bromine (Br), nitrogen (N), carbon (C), hydrogen (H), and oxygen (O). The structure can be represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : 398.26 g/mol
  • Structural Features : The compound contains multiple nitrogen atoms, suggesting potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown promising antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

In a study focusing on antimicrobial peptides, derivatives of a related compound demonstrated significant activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. The study highlighted that modifications to the structure could enhance antibacterial properties without increasing hemolytic effects on human cells .

Pathogen Activity Against this compound Derivatives
Enterococcus faecalisEffective
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Acinetobacter baumanniiEffective
Pseudomonas aeruginosaEffective
Escherichia coliEffective

Anticancer Potential

Another area of interest is the anticancer activity of this compound derivatives. Research indicates that halogenated analogs can inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells, which rely heavily on this metabolic pathway for energy production.

The mechanism involves the inhibition of hexokinase, an enzyme critical for glycolysis. By modifying the structure at specific positions, researchers have observed increased binding affinity and inhibitory effects compared to standard treatments like 2-deoxy-D-glucose (2-DG) .

Compound IC50 (µM) Effectiveness
2-Deoxy-D-Glucose50Moderate Inhibition
Halogenated Derivative 115High Inhibition
Halogenated Derivative 210Very High Inhibition

Properties

Molecular Formula

C17H16BrN7O

Molecular Weight

414.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H16BrN7O/c18-13-4-5-15(25-12-20-21-22-25)14(11-13)17(26)24-9-7-23(8-10-24)16-3-1-2-6-19-16/h1-6,11-12H,7-10H2

InChI Key

WMUKICLPZJIPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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